molecular formula C20H20ClNO2 B5322551 (2E)-3-[4-(butan-2-yloxy)-3-methoxyphenyl]-2-(4-chlorophenyl)prop-2-enenitrile

(2E)-3-[4-(butan-2-yloxy)-3-methoxyphenyl]-2-(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B5322551
M. Wt: 341.8 g/mol
InChI Key: KIJFHYIAHRWDCD-BOPFTXTBSA-N
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Description

The compound “(2E)-3-[4-(butan-2-yloxy)-3-methoxyphenyl]-2-(4-chlorophenyl)prop-2-enenitrile” is an organic molecule that features a combination of aromatic rings, an ether group, a methoxy group, a nitrile group, and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-3-[4-(butan-2-yloxy)-3-methoxyphenyl]-2-(4-chlorophenyl)prop-2-enenitrile” typically involves several steps:

    Formation of the aromatic ether: This can be achieved by reacting 4-chloro-3-methoxyphenol with 2-butanol in the presence of a base such as potassium carbonate.

    Formation of the nitrile group: This can be done by reacting the intermediate with a suitable nitrile source, such as sodium cyanide, under appropriate conditions.

    Formation of the double bond: This step involves the reaction of the intermediate with a suitable reagent to introduce the double bond, such as a Wittig reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the double bond.

    Reduction: Reduction reactions can occur at the nitrile group or the double bond.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid, while reduction of the nitrile group could yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biology, the compound could be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-(butan-2-yloxy)-3-methoxyphenyl]-2-phenylprop-2-enenitrile: Similar structure but without the chlorine atom.

    (2E)-3-[4-(butan-2-yloxy)-3-methoxyphenyl]-2-(4-methylphenyl)prop-2-enenitrile: Similar structure but with a methyl group instead of a chlorine atom.

Uniqueness

The presence of the chlorine atom in “(2E)-3-[4-(butan-2-yloxy)-3-methoxyphenyl]-2-(4-chlorophenyl)prop-2-enenitrile” can significantly influence its chemical reactivity and biological activity, making it unique compared to similar compounds.

Properties

IUPAC Name

(E)-3-(4-butan-2-yloxy-3-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2/c1-4-14(2)24-19-10-5-15(12-20(19)23-3)11-17(13-22)16-6-8-18(21)9-7-16/h5-12,14H,4H2,1-3H3/b17-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJFHYIAHRWDCD-BOPFTXTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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